N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-13-6-9-15(10-7-13)28(24,25)12-4-5-17(23)21-20-22-18-16(26-3)11-8-14(2)19(18)27-20/h6-11H,4-5,12H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSSMNLXVYYAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC(=C3S2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylated butanamide derivatives. The reaction conditions often include the use of uronium-type activating systems such as TBTU/HOBt/DIPEA or phosphonic acid anhydride methods like T3P/Py, which facilitate the formation of amides in moderate to excellent yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high purity and yield.
Chemical Reactions Analysis
Functional Group Transformations
The compound contains a 4-tosylbutanamide group, which suggests the following transformations:
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Tosylation : Introduction of the tosyl group (R-SO₂-C₆H₄-CH₃) typically occurs via nucleophilic substitution. A butanamide side chain could be tosylated using tosyl chloride (TsCl) under basic conditions, replacing a hydroxyl or amino group.
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Amide Coupling : The benzothiazole amine (e.g., 2-aminobenzothiazole) would react with the tosylbutanamide via amide bond formation , often facilitated by coupling agents like EDCI/HOBt .
Pathway 2: Oxadiazole or Thiazolidinedione Incorporation
Some benzothiazole derivatives are synthesized by incorporating oxadiazole or thiazolidinedione moieties, as seen in compounds 12a–n . While not directly applicable, this highlights the versatility of benzothiazole chemistry in forming complex derivatives.
Reactivity and Functional Group Stability
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Tosyl Group : Acts as a good leaving group, enabling further substitution or elimination reactions.
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Amide Bond : Stable under mild conditions but susceptible to hydrolysis under acidic or basic conditions.
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Benzothiazole Ring : Generally stable but can undergo ring-opening or substitution depending on reaction conditions .
Analytical and Pharmacological Data
While direct data for this compound is unavailable, related benzothiazole derivatives exhibit:
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Antimicrobial activity : MIC values for benzothiazole derivatives range from 0.08–0.32 μM against Mycobacterium tuberculosis .
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Biological Target Interactions : Binding to enzymes like DprE1 (a tuberculosis target) suggests potential therapeutic applications .
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Pharmacokinetic Properties : Brain penetration and metabolic stability are critical for CNS-targeted agents, as observed in ML293 (a benzothiazole-based M4 receptor modulator) .
Research Findings and Implications
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Benzothiazole Derivatives : Widely studied for antimicrobial and anticancer properties, with structural modifications (e.g., substituents, heterocyclic fusions) influencing activity .
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Tosyl Group Utility : Commonly used to enhance solubility or act as a leaving group in further reactions.
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Amide Bond Optimization : Critical for stability and bioavailability, often requiring careful selection of coupling agents .
Scientific Research Applications
Antimicrobial Applications
Recent studies have indicated that compounds containing thiazole moieties, including N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide, exhibit promising antimicrobial activities.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains using the turbidimetric method. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Bacteria Tested | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 8 | 12 |
| Escherichia coli | 8 | 10 |
| Bacillus subtilis | 8 | 9 |
| Pseudomonas aeruginosa | 8 | 7 |
The compound's mechanism of action appears to involve the inhibition of key enzymes involved in bacterial cell division, similar to established sulfonamide antibiotics .
Anticancer Applications
In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Research indicates that derivatives of benzothiazole can act as effective antimitotic agents.
Case Study: Anticancer Activity
A study investigated the anticancer effects of the compound on human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B assay. The findings revealed that the compound exhibited significant cytotoxic effects, indicating its potential as a therapeutic agent against certain types of cancer.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 | 15 | Moderate Cytotoxicity |
| HeLa | 20 | Moderate Cytotoxicity |
The molecular docking studies further supported these findings by demonstrating favorable binding interactions between the compound and cellular targets involved in cancer proliferation .
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. For instance, as a positive allosteric modulator of the M4 receptor, it enhances the receptor’s response to acetylcholine, leading to improved signal transduction in the nervous system . Additionally, its anti-inflammatory effects are mediated through the inhibition of COX enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Critical Structural Insights
- Benzothiazole vs. Thienopyridine Cores: The 4-methoxy-7-methylbenzo[d]thiazole in ML293 is essential for M4 activity. Removal of the 7-methyl group (compound 56) reduces potency (EC50 = 2.8 µM), while deletion of both 4-methoxy and 7-methyl groups (compound 50) abolishes activity . Thieno[2,3-b]pyridine-based analogs (ML108/173/253) exhibit higher baseline potency but suffer from poor PK and brain exposure .
Amide Modifications :
- Heteroaryl amides (e.g., 4-pyridyl in ML293) are optimal. Alkyl or cycloalkyl substitutions result in inactive compounds .
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Overview of the Compound
This compound belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
Positive Allosteric Modulator of M4 Receptor
This compound has been identified as a positive allosteric modulator (PAM) of the Muscarinic 4 (M4) receptor. As a PAM, it enhances the receptor's response to its natural ligand, acetylcholine, which can lead to improved physiological functions regulated by this receptor .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates excellent in vivo properties:
- Low Intravenous Clearance : Approximately 11.6 mL/min/kg.
- Good Brain Exposure : Following oral administration in rats, concentrations reached 10.3 μM in the brain .
Anticancer Activity
Research has shown that derivatives of benzothiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the structure lead to enhanced activity against melanoma and prostate cancer cells . The compound's mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell division and growth.
Anti-inflammatory Properties
This compound has demonstrated potential as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can reduce inflammation and pain associated with various conditions.
Comparative Analysis with Similar Compounds
A comparative analysis with other benzothiazole derivatives highlights the unique properties of this compound:
| Compound | Activity | Potency (EC50) | Notes |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Anti-inflammatory | Varies | Similar mechanism but different substituents |
| N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide | M4 PAM | 2.8 μM | Selective for M4 receptor |
Case Studies and Research Findings
- Study on M4 Receptor Modulation : A study reported that this compound exhibited a leftward shift in the agonist concentration-response curve by 14.6-fold, indicating strong potentiation at the M4 receptor .
- Anticancer Activity Evaluation : In vitro studies demonstrated that structural modifications led to improved potency against cancer cell lines, with some derivatives achieving low nanomolar activity compared to earlier compounds .
- In Vivo Efficacy : Animal studies have shown that this compound can penetrate the central nervous system effectively, suggesting potential applications in treating neurological disorders related to M4 receptor dysfunctions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
